molecular formula C10H15N3O3 B1479018 5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098073-51-7

5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1479018
CAS No.: 2098073-51-7
M. Wt: 225.24 g/mol
InChI Key: BBDWIQXEESYRON-UHFFFAOYSA-N
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Description

5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a synthetic derivative based on the privileged pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold, a structure of high interest in modern medicinal chemistry and drug discovery . This compound features a fused bicyclic imide system with a propionamide side chain, making it a valuable intermediate for the design and synthesis of novel bioactive molecules. The pyrrolo[3,4-c]pyridine core is recognized for its broad spectrum of pharmacological properties. Research on analogous derivatives has demonstrated significant potential in developing compounds with analgesic and sedative activity . Some pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have shown analgesic efficacy comparable to morphine in preclinical models, while exhibiting lower toxicity, highlighting the scaffold's promise for central nervous system (CNS) drug discovery . Furthermore, this chemical class has been investigated for antidiabetic applications , with certain derivatives acting as aldose reductase inhibitors to mitigate diabetic complications or as GPR119 agonists to stimulate insulin secretion . Additional research areas include antiviral and antitumor activities , underscoring its versatility as a multifunctional pharmacophore . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring compliance with all applicable local and international regulations regarding the handling and use of this chemical.

Properties

IUPAC Name

5-(3-aminopropanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c11-3-1-8(14)13-4-2-6-7(5-13)10(16)12-9(6)15/h6-7H,1-5,11H2,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDWIQXEESYRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2=O)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound belonging to the pyrrolo[3,4-c]pyridine family, which has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its analgesic and sedative properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

This compound features a pyrrolidine ring fused with a pyridine moiety, contributing to its unique pharmacological profile. The presence of an amino acid-like side chain (3-aminopropanoyl) suggests potential interactions with biological targets.

Analgesic Activity

Recent studies have demonstrated that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic properties. In a study utilizing the "hot plate" and "writhing" tests, several derivatives showed greater analgesic effects compared to aspirin and comparable effects to morphine. Notably:

  • Compound 9 and Compound 11 exhibited analgesic activities similar to morphine.
  • All tested imides significantly inhibited locomotor activity in mice and prolonged the duration of thiopental-induced sleep .

The structure-activity relationship analysis indicated that modifications in the alkyl linker length between the arylamine and cyclic imide moiety influenced analgesic potency. Shorter linkers generally enhanced activity .

Sedative Properties

In addition to analgesia, these compounds have demonstrated sedative effects. The sedative activity was assessed through locomotor activity tests in mice, where significant inhibition was observed. The extension of thiopental sleep duration further corroborated the sedative effects of these compounds .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest involvement in central nervous system pathways that modulate pain perception and sedation.

Case Studies

Several case studies have highlighted the efficacy of pyrrolo[3,4-c]pyridine derivatives:

  • Study on Pain Models : In a controlled study involving various pain models (e.g., formalin test), derivatives were shown to reduce pain scores significantly compared to control groups .
  • Sedation Trials : Another trial focused on the sedative properties observed improvements in sleep quality metrics when subjects were administered specific derivatives prior to sleep assessments .

Data Summary

The following table summarizes key findings related to the biological activity of this compound derivatives:

CompoundAnalgesic Activity (Writhing Test)Sedative Effect (Thiopental Sleep)Comparison to Morphine
Compound 9Similar to MorphineSignificant ExtensionYes
Compound 11Similar to MorphineSignificant ExtensionYes
AspirinLess ActiveNo Significant EffectNo

Comparison with Similar Compounds

Analgesic Activity

Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives exhibit potent analgesic properties, often surpassing aspirin and matching morphine in efficacy (Table 1). Structural variations in the amine or alkyl linker significantly alter potency:

Compound Substituent Analgesic Activity (vs. Aspirin) Reference
Target compound 3-aminopropanoyl 2–3× stronger
Derivative 30a (Fig. 24) 2-hydroxypropyl-4-arylpiperazine Comparable to morphine
Derivative 9 (Szkatuła et al.) 4-methoxy-6-methyl + Mannich base Morphine-like efficacy

Key findings :

  • The 2-hydroxypropyl-4-arylpiperazine pharmacophore enhances μ-opioid receptor affinity .
  • Alkoxy groups (e.g., methoxy, ethoxy) at position 4 improve metabolic stability without compromising activity .

Antitubercular Activity

Optimized derivatives targeting Mycobacterium tuberculosis (Mtb) show low MIC values (Table 2):

Compound MIC90 (µM) Target Metabolic Stability
Lead 5h (Novartis) <0.156 QcrB subunit (cytochrome bc1) Improved via methyl oxadiazole
7-Amino-2-(3-chlorobenzyl) 0.065 QcrB (Ala317Thr mutation confers resistance) High in mouse PK

Mechanistic insights :

  • Hyperactivity against cytochrome bd oxidase mutants suggests QcrB as the primary target .
  • Replacement of ester linkages with methyl oxadiazole bioisosteres enhances plasma stability .

Antiviral Activity (HIV-1 Integrase Inhibition)

Tricyclic derivatives demonstrate inhibitory potency against HIV-1 integrase (IN), though less potent than raltegravir:

Compound IC50 (ST Reaction, µM) Resistance Profile vs. Mutants
Methyl 3-(2-(3-chloro-4-fluorobenzyl)... 6–22 200× less affected by G140S/Q148H

Structural advantage : The 3-chloro-4-fluorobenzyl group improves binding to mutant IN enzymes .

Antidiabetic Activity

4-Substituted derivatives stimulate glucose uptake in muscle and fat cells:

Compound Glucose Uptake Stimulation (µM) Insulin Sensitivity (%)
4-Phenoxy derivative 0.3–100 100% (normalized)

Key modification: Phenoxy substituents at position 4 maximize insulin-independent glucose uptake .

Metabolic Stability and Degradation

  • Alkaline hydrolysis : The C1-N2 bond cleaves under basic conditions (pH 10.5), yielding isonicotinic acid derivatives .
  • Stability optimization : Replacement of ester moieties with methyl oxadiazole prevents rapid hepatic clearance .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-stage process:

  • Stage 1: Preparation of the Pyrrolo[3,4-c]pyridine Core
    Starting materials such as 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones are prepared or procured. These serve as the core heterocyclic framework.

  • Stage 2: Introduction of the 3-Aminopropanoyl Side Chain
    The side chain is introduced via acylation or amidation reactions, often involving halogenated alkyl reagents or activated carboxylic acid derivatives. For example, reaction with 1,2-dibromoethane or related haloalkanes can be employed to introduce alkyl linkers, which are subsequently converted to the aminopropanoyl group.

This approach is supported by the synthesis of related N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, where intermediates such as 1,2-dibromoethane and 1-bromo-2-chloroethane are used as alkylating agents in the first stage, followed by further functionalization to yield the final compounds.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Description Yield
1 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione + 1,2-dibromoethane (or analogues) Alkylation to introduce linker Not specified, generally high
2 Amidation or acylation with aminopropanoyl derivatives Formation of 5-(3-aminopropanoyl) side chain Moderate to high yields

The exact yields depend on the specific reagents and conditions used but are generally optimized by controlling temperature, solvent, and reaction time.

Specific Experimental Procedure Example

An example from literature for a related compound involves the following:

  • Refluxing ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate with concentrated hydrochloric acid in acetone for 15 hours to yield the dihydrochloride salt of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. This intermediate can be further functionalized to introduce the aminopropanoyl group via amidation reactions using activated esters or chloroformates under mild conditions.

  • Amidation reactions often employ reagents such as 4-nitrophenyl chloroformate and amines in solvents like tetrahydrofuran (THF) with bases such as N,N-diisopropylethylamine to facilitate coupling, followed by purification via column chromatography.

Summary Table of Key Synthetic Parameters

Parameter Details
Core heterocycle 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Alkylation agents 1,2-dibromoethane, 1-bromo-2-chloroethane, 1,2-dibromobutane
Amidation reagents Aminopropanoyl derivatives, activated esters (e.g., 4-nitrophenyl chloroformate)
Solvents Toluene, chloroform, diethyl ether, THF, acetone
Reaction conditions Reflux (varies 5-15 hours), room temperature stirring overnight
Purification Filtration, crystallization, silica gel chromatography
Typical yields Moderate to high (up to 95% in related systems)

Research Findings on Preparation

  • The two-stage synthesis approach is effective for obtaining derivatives with high purity and good yields.
  • Reaction solvents and temperatures critically influence the yield and purity, with reflux in toluene or chloroform providing optimal results in related pyrrole-dione systems.
  • The presence of substituents on the pyrrolo[3,4-c]pyridine core affects reactivity and the success of alkylation/amidation steps.
  • Amidation using activated esters under mild conditions is a preferred method for introducing the aminopropanoyl group, offering good control over reaction specificity.

This detailed overview synthesizes the preparation methods of 5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione based on diverse authoritative sources, highlighting the key synthetic strategies, reaction conditions, and yields relevant to this compound class. Further optimization may be tailored depending on the specific substitution pattern and desired pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis can be approached via multi-step heterocyclic condensation. For example, a Suzuki-Miyaura coupling (using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH at 105°C) may introduce aryl groups to the pyrrolopyridine core, as demonstrated in analogous systems . Optimization should focus on catalyst loading, solvent polarity, and temperature gradients to enhance yield. Post-synthetic modifications (e.g., acylation or amidation) require inert atmospheres and anhydrous conditions to prevent side reactions.

Q. How can spectroscopic techniques (NMR, HRMS) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., pyridopyrrolidine derivatives). For example, protons on the hexahydro-pyrrolo ring typically resonate between δ 1.5–3.0 ppm, while carbonyl groups (dione moieties) influence nearby protons .
  • HRMS : Validate molecular weight with a tolerance of ±3 ppm. Use electrospray ionization (ESI) in positive mode for protonated molecular ions [M+H]⁺ .

Q. What analytical methods (HPLC, UV-Vis) are suitable for purity assessment?

  • Methodology :

  • HPLC : Employ a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (5–95% over 20 min) for baseline separation. Monitor at 254 nm for conjugated systems .
  • UV-Vis : Characterize λmax in ethanol (e.g., 270–300 nm for pyridine/pyrrolidine systems) to confirm electronic transitions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data for this compound?

  • Methodology : Adopt a split-split-plot design with temporal replication, as used in analogous pharmacological studies. For example, partition experiments into:

  • Main plots : Vary dose/concentration ranges.
  • Subplots : Test different biological models (e.g., cell lines vs. in vivo).
  • Sub-subplots : Repeat across harvest/seasons to account for batch variability . Statistical analysis (ANOVA with Tukey’s post hoc) identifies significant outliers.

Q. What strategies are effective for studying the environmental fate and stability of this compound under abiotic conditions?

  • Methodology : Follow protocols from environmental chemical studies:

  • Hydrolysis : Incubate in pH-adjusted buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) in quartz vessels; quantify half-life using first-order kinetics .
  • Sorption : Use batch experiments with soil/water systems to calculate partition coefficients (Kd) .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodology :

  • Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 3-aminopropanoyl or pyrrolidine positions. Use parallel synthesis for rapid diversification .
  • Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters .

Q. What computational methods are recommended for predicting the compound’s binding modes with biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina with flexible ligand sampling and rigid receptor models (PDB-derived). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QM/MM : Apply hybrid quantum-mechanical/molecular-mechanical calculations to study transition states in enzyme inhibition .

Data Analysis and Validation

Q. How should researchers address low reproducibility in synthetic yields?

  • Methodology :

  • Process Variables : Document air/moisture sensitivity, catalyst age, and solvent purity.
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical factors (e.g., temperature, stoichiometry) .
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time reaction monitoring .

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (Hill equation) using GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values .

Tables for Key Parameters

Analytical Parameter Recommended Conditions Reference
HPLC Mobile PhaseAmmonium acetate (pH 6.5)/Acetonitrile
NMR SolventDMSO-d₆ or CDCl₃
HRMS Ionization ModeESI (+)
Stability Study pH Range4.0–9.0

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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